Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate

Description

Molecular topology and crystallographic analysis

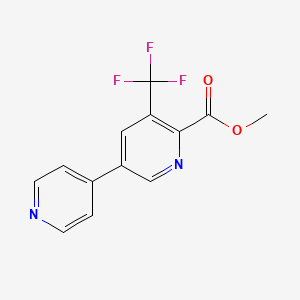

The molecular topology of this compound is characterized by a complex bipyridine framework with the molecular formula C₁₃H₉F₃N₂O₂ and a molecular weight of 282.22 grams per mole. The compound features a picolinate backbone with strategic substitution patterns that create a highly conjugated system with multiple coordination sites. The structural arrangement includes a methyl ester functionality attached to the carboxylic acid group of the picolinate moiety, while the trifluoromethyl group at the 3-position introduces significant electronic effects due to its strong electron-withdrawing nature.

The crystallographic analysis of related trifluoromethyl picolinate derivatives provides valuable insights into the expected solid-state packing behavior of this compound. Studies on 5-(trifluoromethyl)picolinic acid monohydrate have revealed that compounds in this family typically exhibit extensive hydrogen-bonding networks. The crystal structure analysis shows that the picolinate core maintains planarity, with the carboxylic acid group remaining coplanar with the aromatic pyridine ring, displaying least-squares planes at an angle of approximately 1.8 degrees. The trifluoromethyl substituent adopts a configuration that minimizes steric interactions while maximizing electronic conjugation with the aromatic system.

The bipyridine architecture of this compound creates multiple potential coordination sites, with nitrogen atoms positioned to facilitate chelation with metal centers. The pyridin-4-yl substituent at the 5-position introduces an additional nitrogen donor atom, effectively creating a tridentate ligand system. The spatial arrangement of these donor atoms is crucial for understanding the compound's coordination behavior and potential applications in coordination chemistry. The SMILES notation O=C(OC)C1=NC=C(C2=CC=NC=C2)C=C1C(F)(F)F accurately represents the connectivity and provides insight into the three-dimensional arrangement of atoms within the molecule.

Spectroscopic characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive features that reflect its complex molecular structure and electronic properties. Fourier Transform Infrared spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands expected for the ester carbonyl, aromatic carbon-carbon and carbon-nitrogen stretching vibrations, and the unique fingerprint of the trifluoromethyl group. The ester carbonyl group typically exhibits a strong absorption around 1730-1750 cm⁻¹, while the aromatic regions show multiple bands corresponding to the bipyridine framework.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about the compound. Proton Nuclear Magnetic Resonance analysis reveals the aromatic proton patterns characteristic of both pyridine rings, with the pyridin-4-yl substituent showing distinct coupling patterns that differ from the picolinate core protons. The methyl ester protons appear as a characteristic singlet in the aliphatic region. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The carbonyl carbon of the ester group and the various aromatic carbons each exhibit distinct chemical shifts that reflect their unique electronic environments.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy is particularly valuable for this compound due to the presence of the trifluoromethyl group. Related studies on trifluoromethyl-substituted pyridine derivatives have shown that the fluorine atoms typically appear as a sharp singlet, with chemical shift values that are sensitive to the electronic environment of the aromatic system. The trifluoromethyl group serves as a useful probe for understanding the electronic properties of the molecule and any changes that occur upon coordination or other chemical transformations.

Ultraviolet-Visible spectroscopy reveals the electronic transitions associated with the extended conjugated system of the bipyridine framework. The presence of both nitrogen heteroatoms and the electron-withdrawing trifluoromethyl group creates a complex electronic structure with multiple absorption bands in the ultraviolet and potentially visible regions. These electronic transitions are particularly important for understanding the photophysical properties of the compound and its potential applications in materials that require specific optical characteristics.

Computational modeling (Density Functional Theory, Time-Dependent Density Functional Theory)

Computational modeling using Density Functional Theory provides valuable insights into the electronic structure and geometric properties of this compound. Geometry optimization calculations reveal the preferred conformations and bond lengths within the molecule, particularly the planarity of the aromatic systems and the orientation of the substituents. The trifluoromethyl group's orientation relative to the picolinate plane is crucial for understanding the overall electronic properties of the molecule. The carbon-fluorine bond lengths in the trifluoromethyl group typically average around 1.335 Å, as observed in related compounds.

The electronic structure calculations provide information about the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, which are critical for understanding the compound's reactivity and coordination behavior. The presence of multiple nitrogen atoms creates several potential coordination sites, and Density Functional Theory calculations can predict the relative binding energies and preferred coordination modes. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electron density distribution throughout the molecule, influencing both the basicity of the nitrogen atoms and the overall electronic properties.

Time-Dependent Density Functional Theory calculations are particularly valuable for understanding the optical properties of the compound. These calculations can predict the electronic absorption spectra and provide assignments for the various electronic transitions observed experimentally. The extended conjugation in the bipyridine system, combined with the electronic effects of the trifluoromethyl substituent, creates a complex pattern of electronic transitions that can be elucidated through computational analysis. The calculations also provide information about excited state geometries and potential photochemical reactivity.

Computational analysis of related copper complexes with trifluoromethyl pyridine carboxylic acids has shown that Density Functional Theory methods with appropriate basis sets can accurately predict structural and electronic properties. The M06 functional with LANL2DZ/6-311G* basis sets has been successfully employed for similar systems, providing reliable predictions of geometric parameters and electronic properties. These computational approaches are essential for understanding the structure-property relationships and predicting the behavior of the compound in various applications.

Comparative analysis with isomeric pyridinyl-picolinate derivatives

The comparative analysis of this compound with its isomeric derivatives reveals important structure-property relationships within this family of compounds. Several isomeric forms exist, including methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate, methyl 5-(pyridin-3-yl)-3-(trifluoromethyl)picolinate, and methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, each with the same molecular formula C₁₃H₉F₃N₂O₂ but different substitution patterns. These isomeric differences significantly affect the coordination behavior, electronic properties, and potential applications of each compound.

The positional isomerism affects the spatial arrangement of the nitrogen donor atoms, which is crucial for coordination chemistry applications. In this compound, the pyridin-4-yl substituent places the additional nitrogen atom in a para position relative to the connecting carbon, creating a specific geometric arrangement that influences chelation behavior. This contrasts with the meta arrangement found in compounds containing pyridin-3-yl substituents, which creates different bite angles and coordination geometries when binding to metal centers.

The electronic properties also vary significantly among the isomers due to the different positions of the electron-withdrawing trifluoromethyl group and the electron-donating nitrogen atoms. The relative positions of these groups affect the overall electron density distribution, influencing properties such as basicity, reactivity, and spectroscopic behavior. Compounds with the trifluoromethyl group at the 3-position versus the 5-position of the picolinate core exhibit different electronic characteristics, as the proximity to the carboxylate functionality varies.

Crystallographic studies of related compounds in this family have shown that the substitution pattern affects solid-state packing arrangements and hydrogen-bonding networks. The ability to form intermolecular interactions depends on the accessibility of the nitrogen donor atoms and the orientation of the trifluoromethyl groups. These structural differences translate into variations in physical properties such as melting point, solubility, and crystal morphology. The comparative analysis of these isomeric derivatives provides valuable insights for designing compounds with specific properties tailored for particular applications in coordination chemistry, materials science, and pharmaceutical research.

Properties

IUPAC Name |

methyl 5-pyridin-4-yl-3-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(13(14,15)16)6-9(7-18-11)8-2-4-17-5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBRCCADUGSYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate typically involves the reaction of 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

5-(pyridin-4-yl)-3-(trifluoromethyl)picolinic acid+methanolcatalystMethyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate+water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9)

- Structure : Lacks the pyridin-4-yl group at position 4.

- Molecular Weight: 205.13 g/mol (C₈H₆F₃NO₂) .

- Applications : A precursor in synthesizing indazole carboxamides, as seen in the preparation of 5-arylsubstituted-N,N-diethyl-1H-indazole-3-carboxamides .

- Price : $240/g (1 g scale) .

2.2 Methyl 3-methyl-5-(trifluoromethyl)picolinate (CAS 1360967-65-2)

- Structure : Substitutes the pyridin-4-yl group with a methyl group at position 3.

- Molecular Weight: Not explicitly stated but estimated to be lower than the target compound due to the smaller methyl substituent .

- Key Difference : The methyl group introduces steric hindrance but lacks the aromatic interaction capability of the pyridin-4-yl group.

2.3 5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS 80194-69-0)

- Structure : Carboxylic acid derivative without the methyl ester or pyridin-4-yl group.

- Molecular Weight: 191.11 g/mol (C₇H₄F₃NO₂) .

- Key Difference : The carboxylic acid group increases hydrophilicity, making it less suitable for lipid membrane penetration compared to the ester form.

2.4 Methyl 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinate (CAS 1823184-30-0)

- Structure: Features a pyrimidinone ring and two trifluoromethyl groups.

- Molecular Weight : 367.21 g/mol (C₁₃H₇F₆N₃O₃) .

Research Implications

- Synthetic Complexity : Introducing the pyridin-4-yl group may require cross-coupling reactions (e.g., Suzuki-Miyaura), increasing synthetic difficulty compared to simpler analogs like Methyl 5-(trifluoromethyl)picolinate .

- Biological Activity : The pyridin-4-yl group could enhance binding to kinase targets, while the trifluoromethyl group improves pharmacokinetic properties .

- Cost Considerations : Analogs like Methyl 5-(trifluoromethyl)picolinate are commercially available at scale , but the target compound’s specialized structure may limit accessibility.

Biological Activity

Methyl 5-(pyridin-4-yl)-3-(trifluoromethyl)picolinate is a derivative of picolinic acid that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. This compound's unique structural features, including the trifluoromethyl group and the pyridine moiety, enhance its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group contributes to the compound's enhanced chemical stability and membrane permeability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its mechanism involves the inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence .

- Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation. Its interactions with specific enzymes involved in these pathways suggest therapeutic applications in treating inflammatory disorders.

The mechanism of action for this compound involves several key pathways:

- Interaction with Ion Channels : The compound has been noted to interact with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which plays a vital role in ion transport across epithelial cells. This interaction is particularly relevant for respiratory diseases .

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses, suggesting potential applications in treating diseases where inflammation is a primary concern.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The compound displayed submicromolar activity against MRSA, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Methicillin-resistant S. aureus | 0.15 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.25 |

Case Study 2: Anti-inflammatory Activity

Another research effort explored the anti-inflammatory effects of the compound using in vitro models. Results indicated a significant reduction in pro-inflammatory cytokine production, showcasing its potential utility in managing chronic inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 100 |

| IL-1β | 400 | 120 |

Q & A

Q. Why might NMR spectra show unexpected peaks, and how to address this?

- Answer : Impurities may stem from incomplete purification or side reactions (e.g., ester hydrolysis). Re-purify via chromatography and confirm via LC-MS. Deuterated solvents must be dry to avoid water-induced shifts .

Applications in Research

Q. What are the potential applications in medicinal chemistry?

Q. How can this compound serve as a precursor for agrochemical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.